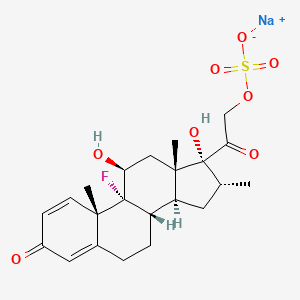

Dexamethasone sodium sulfate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

466-11-5 |

|---|---|

Molekularformel |

C22H28FNaO8S |

Molekulargewicht |

494.5 g/mol |

IUPAC-Name |

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C22H29FO8S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 |

InChI-Schlüssel |

DVVRRDZBTZGGCT-WKSAPEMMSA-M |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)[O-])O)C)O)F)C.[Na+] |

Andere CAS-Nummern |

466-11-5 |

Synonyme |

dexamethasone 21-sulfate sodium dexamethasone sodium sulfate dexamethasone sulfate ester dexamethasone sulfate ester, monosodium salt, (11beta,16alpha)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Dexamethasone Sodium Sulfate: A Technical Guide to Gene Expression Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely utilized in clinical practice for its profound anti-inflammatory and immunosuppressive effects.[1][2] Its therapeutic efficacy stems from its ability to modulate the expression of a vast array of genes that govern critical cellular processes.[3][4] Understanding the precise changes in gene expression induced by dexamethasone is paramount for elucidating its mechanisms of action, identifying novel therapeutic targets, and predicting patient responses. This technical guide provides a comprehensive overview of the gene expression profiling of dexamethasone, detailing its mechanism of action, experimental methodologies, and a summary of its impact on the transcriptome.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Dexamethasone exerts its genomic effects primarily by binding to the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][5] Upon binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates into the nucleus.[3][5] Within the nucleus, the activated GR-dexamethasone complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[2][6] This interaction can either activate (transactivation) or repress (transrepression) gene transcription, leading to the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory mediators like cytokines, prostaglandins, and leukotrienes.[2][3][6]

Experimental Protocols for Gene Expression Profiling

A systematic approach is required to accurately profile the gene expression changes induced by dexamethasone. The following sections outline the key experimental methodologies.

Cell Culture and Dexamethasone Treatment

-

Cell Lines: A variety of cell lines are used depending on the research focus, including human trabecular meshwork (TM) cells[7], airway smooth muscle (ASM) cells[8], multiple myeloma (MM) cells[9], and breast epithelial cells[10].

-

Culture Conditions: Cells are cultured to confluence under standard conditions (e.g., 37°C, 5% CO₂).

-

Treatment: Dexamethasone is applied at a specific concentration (e.g., 10⁻⁷ M or 1 µM) for a defined period (e.g., 6, 18, 24, or 48 hours).[7][8][11] A vehicle control (e.g., 0.1% ethanol) is run in parallel.[7]

Total RNA Extraction

-

Procedure: Total RNA is extracted from both dexamethasone-treated and control cells using commercially available kits, such as the RNeasy Mini Kit (Qiagen), according to the manufacturer's protocol.[12]

-

Quality Control: The integrity and concentration of the extracted RNA are assessed using spectrophotometry and gel electrophoresis to ensure high quality for downstream applications.

Gene Expression Analysis: Microarray

-

cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA), which is then labeled with a fluorescent dye.[4]

-

Hybridization: The labeled cDNA probe is hybridized to a microarray chip containing thousands of gene-specific probes (e.g., Affymetrix HG-U95Av2 or Agilent Whole Human Genome Microarray).[7][8][10]

-

Scanning and Data Acquisition: The microarray chip is scanned to measure the fluorescence intensity at each probe location, which corresponds to the expression level of a specific gene.[4][7]

-

Data Analysis: Raw data is normalized to correct for technical variations. Statistical tests are then applied to identify genes that are differentially expressed between the dexamethasone-treated and control groups.[4] A fold-change cutoff (e.g., >2-fold) and a significance threshold (e.g., p-value < 0.05) are typically used.[7][11]

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

-

Library Preparation: Complementary DNA libraries are constructed from the extracted RNA using kits like the Illumina TruSeq RNA Sample Prep Kit.[12] This involves RNA fragmentation, cDNA synthesis, and the ligation of sequencing adapters.

-

Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform (e.g., Illumina HiSeq 2500) to generate millions of short reads.[12]

-

Data Analysis: The sequence reads are aligned to a reference genome. The number of reads mapping to each gene is counted to quantify its expression level. Differential expression analysis is then performed to identify genes whose expression is significantly altered by dexamethasone treatment.[8][12]

Validation by Quantitative Real-Time PCR (qPCR)

-

Purpose: qPCR is used to validate the results obtained from microarray or RNA-Seq for a subset of key genes.[7][11]

-

Procedure: Specific primers are designed for the target genes of interest and for stable housekeeping (reference) genes.[11] The reverse transcription of RNA to cDNA is followed by PCR amplification in the presence of a fluorescent dye.

-

Analysis: The relative abundance of mRNA is calculated based on the cycle threshold (Ct) values, normalized to the expression of the reference genes.[11]

Quantitative Data on Dexamethasone-Regulated Genes

Gene expression studies have identified numerous genes that are consistently up- or down-regulated by dexamethasone across various cell types. The tables below summarize key findings from the literature.

Table 1: Genes Up-Regulated by Dexamethasone Treatment

| Gene Symbol | Full Name | Cell/Tissue Type | Fold Change | Study Method |

| FKBP5 | FK506 Binding Protein 5 | Murine Cochlear Explants | > 3.0 | Microarray |

| TSC22D3 (GILZ) | TSC22 Domain Family Member 3 | Murine Cochlear Explants | > 3.0 | Microarray |

| DUSP1 | Dual Specificity Phosphatase 1 | Depressed Patients (Blood) | Significant | Microarray |

| MYOC | Myocilin | Human Trabecular Meshwork | > 2.0 | Microarray |

| CRISPLD2 | Cysteine Rich Secretory Protein LCCL Domain Containing 2 | Human Airway Smooth Muscle | Significant | RNA-Seq |

| KLF15 | Kruppel Like Factor 15 | Human Airway Smooth Muscle | Significant | RNA-Seq |

| PER1 | Period Circadian Regulator 1 | Human Airway Smooth Muscle | Significant | RNA-Seq |

| SGK-1 | Serum/Glucocorticoid Regulated Kinase 1 | Breast Epithelial Cells | Significant | Microarray |

| MKP-1 | Mitogen-Activated Protein Kinase Phosphatase-1 | Breast Epithelial Cells | Significant | Microarray |

Table 2: Genes Down-Regulated by Dexamethasone Treatment

| Gene Symbol | Full Name | Cell/Tissue Type | Fold Change | Study Method |

| IL-6 | Interleukin 6 | Multiple Myeloma Cells | Repressed | Not Specified |

| IL-8 (CXCL8) | Interleukin 8 | Human Airway Smooth Muscle | Repressed | RNA-Seq |

| IL-1A / IL-1B | Interleukin 1 Alpha / Beta | Not Specified | Repressed | Not Specified |

| TNF | Tumor Necrosis Factor | Not Specified | Repressed | Not Specified |

| KDR | Kinase Insert Domain Receptor (VEGFR-2) | Neonatal Mouse Lung | Significant | Microarray |

| CCL2, CCL7, CCL8 | C-C Motif Chemokine Ligand 2, 7, 8 | Not Specified | Repressed | Not Specified |

| CCL5 (RANTES) | C-C Motif Chemokine Ligand 5 | Not Specified | Repressed | Not Specified |

Key Biological Pathways Modulated by Dexamethasone

Functional annotation of differentially expressed genes reveals that dexamethasone impacts a wide range of biological processes and signaling pathways.[15]

-

Inflammation and Immune Response: This is the most significantly affected category. Dexamethasone potently suppresses the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and chemokines, which are crucial for recruiting immune cells to sites of inflammation.[2][6] Concurrently, it upregulates anti-inflammatory genes like DUSP1 and TSC22D3 (GILZ).[13][15]

-

Metabolism: Dexamethasone influences metabolic pathways, particularly glucose metabolism. It has been shown to increase carbohydrate quantity and upregulate key enzymes involved in gluconeogenesis, such as G6PC and PC.[15]

-

Cell Growth, Death, and Proliferation: The effects on cell fate are context-dependent. In lymphocytes and multiple myeloma cells, dexamethasone induces apoptosis by regulating genes involved in cell death.[9] Conversely, in breast epithelial cells, it can promote survival by upregulating genes like SGK-1 and MKP-1, which inhibit chemotherapy-induced apoptosis.[10]

-

Signal Transduction: Dexamethasone interferes with multiple signaling cascades. For instance, it can inhibit the JNK pathway, which is involved in IL-13 production, and the p38 MAPK pathway.[6]

Conclusion

Gene expression profiling using techniques like microarray and RNA-Seq has been instrumental in deconstructing the complex molecular effects of dexamethasone. These studies have provided a comprehensive, genome-wide view of the transcriptional changes that underpin its therapeutic actions and side effects. The data consistently show that dexamethasone orchestrates a large-scale reprogramming of gene expression, primarily targeting genes involved in inflammation, immunity, and metabolism. For researchers and drug development professionals, this detailed molecular landscape offers valuable insights for refining existing therapies, discovering biomarkers for treatment response, and identifying novel drug targets that can replicate the beneficial effects of glucocorticoids while minimizing adverse reactions.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 6. ClinPGx [clinpgx.org]

- 7. cDNA microarray analysis of gene expression changes induced by dexamethasone in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of genes regulated by dexamethasone in multiple myeloma cells using oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Microarray analysis of the effect of dexamethasone on murine cochlear explants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 13. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA microarray analysis of neonatal mouse lung connects regulation of KDR with dexamethasone-induced inhibition of alveolar formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]

A Technical Guide to the Glucocorticoid Receptor Binding Affinity of Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of dexamethasone (B1670325) to the glucocorticoid receptor (GR). It is designed to be a comprehensive resource, detailing the prodrug nature of dexamethasone sodium phosphate (B84403), quantitative binding data for the active dexamethasone molecule, detailed experimental protocols for measuring binding affinity, and visualizations of the associated signaling pathways and experimental workflows.

Introduction: Dexamethasone Sodium Phosphate as a Prodrug

Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1] It is often formulated as a water-soluble sodium phosphate ester, dexamethasone sodium phosphate, to improve its bioavailability for intravenous administration.[2][3] It is crucial to understand that dexamethasone sodium phosphate is a biologically inactive prodrug.[2] In vivo, it undergoes rapid hydrolysis by alkaline phosphatases to release the active moiety, dexamethasone, which is responsible for binding to and activating the glucocorticoid receptor.[2] Therefore, when considering the binding affinity to the glucocorticoid receptor, the focus is exclusively on dexamethasone.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, dexamethasone binds to the glucocorticoid receptor, which is primarily located in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones.[4][5] Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSP complex.[5] This unmasks a nuclear localization signal, allowing the activated dexamethasone-GR complex to translocate to the nucleus.[4]

Once in the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression.[5][6] This genomic action is the primary mechanism through which dexamethasone exerts its therapeutic effects.[6]

Figure 1: Glucocorticoid Receptor Signaling Pathway

Quantitative Binding Affinity of Dexamethasone

The binding affinity of dexamethasone for the glucocorticoid receptor has been determined using various in vitro assays. The following tables summarize key quantitative metrics, providing a comparative overview of its potency. Lower values for the dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) indicate a higher binding affinity.

Table 1: Dissociation Constant (Kd) for Dexamethasone

| Species | Kd (nM) | Assay Method | Reference |

| Human | 5.7 - 9.36 | Radioligand Binding Assay | [7] |

| Mouse | ~0.83 | Scatchard Analysis | [8] |

| Rat | 80,000 | Kinetic Analysis (intact cells) | [9] |

Table 2: Inhibition Constant (Ki) and IC50 for Dexamethasone

| Species | Ki (nM) | IC50 (nM) | Assay Method | Reference |

| Human | 6.7 | Not Specified | [10] | |

| Human | 5.5 | 3.4 - 10 | Radioligand Binding / Fluorescence Polarization | [7] |

| Human | 38 | Not Specified | [10] | |

| Human | 10 ± 5 | Fluorescence Polarization Competition Assay | [11] | |

| Human | 10.1 ± 1.5 | Fluorescence Polarization Competition Assay | [12] | |

| Human | 2.2 | Functional Assay (GM-CSF release) | [13] | |

| Human | 3.6 x 10-8 M (36 nM) | Functional Assay (β2-receptor transcription) | [13] |

Table 3: Relative Binding Affinity (RBA) of Dexamethasone

| Glucocorticoid | RBA (Dexamethasone = 100) | Reference |

| Betamethasone | 1375 | [14] |

| Beclomethasone | 760 | [14] |

| Budesonide | 44 | [14] |

| Mometasone Furoate | 1.1 | [14] |

Experimental Protocols

Detailed methodologies for key experiments used to determine the binding affinity of dexamethasone to the glucocorticoid receptor are provided below.

Radioligand Binding Assay (Competitive)

This is a widely used method to determine the affinity of a ligand for its receptor by measuring the competition between a radiolabeled ligand and an unlabeled test compound.

Experimental Workflow:

Figure 2: Radioligand Binding Assay Workflow

Detailed Protocol:

-

Receptor Preparation:

-

Culture cells expressing the glucocorticoid receptor (e.g., A549 cells) to near confluency.

-

Harvest the cells and prepare a cytosolic extract by homogenization in a suitable buffer, followed by ultracentrifugation to pellet cellular debris and membranes.[15] The supernatant contains the cytosolic GR.

-

Alternatively, use purified recombinant human glucocorticoid receptor.[15]

-

-

Binding Reaction:

-

In a multi-well plate, incubate a constant concentration of the GR-containing preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone).[15]

-

Add increasing concentrations of unlabeled dexamethasone to compete for binding to the GR.[15]

-

Include control wells for total binding (radioligand and GR only) and non-specific binding (radioligand, GR, and a high concentration of unlabeled dexamethasone).[15]

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).[15]

-

-

Separation of Bound and Free Ligand:

-

Separate the GR-bound radioligand from the free radioligand. Common methods include:

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter. The receptor-ligand complex is retained on the filter, while the free ligand passes through.[16]

-

Charcoal-Dextran Adsorption: Add a charcoal-dextran slurry to the incubation mixture. The charcoal adsorbs the free radioligand, and the mixture is then centrifuged to pellet the charcoal. The supernatant contains the receptor-bound radioligand.

-

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity of the bound fraction using a scintillation counter.[15]

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the unlabeled competitor.

-

Plot the specific binding as a function of the log concentration of the unlabeled competitor to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[15]

-

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger molecule like a receptor.

Principle:

A small, fluorescently labeled glucocorticoid (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger glucocorticoid receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled test compound competes with the tracer for binding to the GR, causing a decrease in fluorescence polarization.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a multi-well plate, add the assay buffer and the serially diluted unlabeled dexamethasone.

-

Add the fluorescent tracer to each well.

-

Initiate the binding reaction by adding the glucocorticoid receptor to each well.[17]

-

Include control wells for minimum polarization (tracer only) and maximum polarization (tracer and GR without competitor).

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[11]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization in each well using a plate reader equipped with appropriate filters.[11]

-

Plot the fluorescence polarization values against the log concentration of the unlabeled dexamethasone.

-

Determine the IC50 value from the resulting competition curve, which is the concentration of the test compound that causes a 50% reduction in the maximum fluorescence polarization.[11]

-

Conclusion

Dexamethasone is a high-affinity agonist for the glucocorticoid receptor, and its binding initiates a signaling cascade that modulates gene expression, leading to its potent anti-inflammatory and immunosuppressive effects. The binding affinity of dexamethasone has been extensively characterized using various in vitro techniques, with radioligand binding assays and fluorescence polarization assays being the most common. Understanding the principles and methodologies of these assays is crucial for researchers in the field of drug discovery and development for accurately assessing the potency and efficacy of novel glucocorticoid receptor modulators. The quantitative data and protocols provided in this guide serve as a valuable resource for these endeavors.

References

- 1. Dexamethasone (Decadron): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexamethasone Sodium Phosphate Injection, USP Rx only [dailymed.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]

- 7. benchchem.com [benchchem.com]

- 8. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of dexamethasone binding to the glucocorticoid receptor of intact erythroid cells from rat fetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to the Immunosuppressive Effects of Dexamethasone on T Lymphocytes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely utilized for its profound anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is largely attributed to its multifaceted impact on the immune system, with T lymphocytes being a primary target. This technical guide provides an in-depth examination of the molecular and cellular mechanisms through which dexamethasone modulates T cell function. We will explore its influence on T cell receptor (TCR) signaling, proliferation, differentiation, cytokine production, and the induction of apoptosis. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways involved, serving as a comprehensive resource for researchers in immunology and drug development.

Introduction: Dexamethasone as a T Cell Immunosuppressant

Glucocorticoids (GCs) are steroid hormones that play a crucial role in regulating a wide array of physiological processes, including the immune response.[1][2] Dexamethasone is a synthetic member of this class, with a significantly higher potency and longer duration of action compared to endogenous cortisol.[3] It is often administered as a phosphate (B84403) or sulfate (B86663) ester pro-drug (e.g., dexamethasone sodium phosphate), which is rapidly converted to the active dexamethasone form in the body by alkaline phosphatases.[3]

The immunosuppressive actions of dexamethasone are extensive, but its effects on T cells are central to its clinical utility in treating autoimmune diseases, inflammatory conditions, and preventing transplant rejection.[2] Dexamethasone exerts its influence through both genomic and non-genomic mechanisms, ultimately leading to the inhibition of T cell activation, expansion, and effector functions.[2][4] This guide will dissect these mechanisms, providing a granular view of dexamethasone's interaction with T cell biology.

Core Mechanisms of Action

Dexamethasone's effects are primarily mediated by the intracellular Glucocorticoid Receptor (GR).[1][2] As a lipophilic molecule, dexamethasone diffuses across the cell membrane and binds to the cytosolic GR, initiating a cascade of events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The classic mechanism of glucocorticoid action involves the GR acting as a ligand-activated transcription factor.[1][2] Upon binding dexamethasone, the GR translocates to the nucleus. Here, it can modulate gene expression in two primary ways:

-

Transactivation: GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like IκBα (inhibitor of NF-κB) and Interleukin-10 (IL-10).

-

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism is a major contributor to the anti-inflammatory effects of dexamethasone by repressing the expression of genes encoding cytokines, chemokines, and adhesion molecules.

Non-Genomic Pathway

Evidence suggests that dexamethasone can also exert rapid, non-genomic effects that are independent of gene transcription.[4] These actions are mediated by a subpopulation of GR associated with the T cell receptor (TCR) complex in the cytosol.[4] Ligand binding to this GR can rapidly disrupt the TCR complex, leading to impaired proximal signaling events following T cell activation.[4]

Caption: Overview of Dexamethasone's genomic and non-genomic pathways in T cells.

Effects on T Cell Receptor (TCR) Signaling

Dexamethasone effectively blunts T cell activation by interfering with the earliest steps of the TCR signaling cascade.[5][6] This inhibition occurs at a post-receptor stage, as dexamethasone does not alter the surface expression of the TCR complex.[5][6]

Upon TCR engagement, a series of tyrosine phosphorylation events are initiated. Dexamethasone has been shown to inhibit the phosphorylation of key signaling molecules, including:

This widespread hypophosphorylation disrupts downstream signaling, leading to a failure to increase intracellular calcium concentrations and produce inositol (B14025) phosphates, which are critical second messengers for T cell activation.[5][6] This inhibition is dependent on the GR and requires new protein synthesis.[5][6][7] Furthermore, dexamethasone can alter the membrane compartmentalization of key signaling enzymes and substrates, contributing to the attenuation of the signal.[7][8]

Caption: Dexamethasone blocks phosphorylation of key proximal TCR signaling molecules.

Effects on T Cell Proliferation and Differentiation

A cardinal immunosuppressive effect of dexamethasone is the inhibition of T cell proliferation.[9][10] This is achieved primarily by blocking the entry of T cells into the cell cycle.[11] Naïve T cells (TN) are particularly susceptible to this cell cycle blockade, resulting in diminished differentiation into central memory (TCM) and effector memory (TEM) subsets.[10]

The mechanism for this anti-proliferative effect is linked to the attenuation of the CD28 co-stimulatory pathway.[10] Dexamethasone upregulates the expression of the inhibitory receptor CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4) on both CD4+ and CD8+ T cells.[10][11] CTLA-4 competes with the co-stimulatory molecule CD28 for binding to its ligands (CD80/CD86), delivering an inhibitory signal that prevents T cell expansion.[10] Interestingly, while proliferation is strongly inhibited, T cell cytotoxic activity may be less affected.[12]

Regarding T helper (Th) cell differentiation, dexamethasone can modulate the balance of Th subsets. Studies have shown it can suppress the differentiation of pro-inflammatory Th17 cells by inhibiting the expression of their master transcription factor, RORγt.[13][14] The effects on Th1 and Th2 subsets can be more complex, with some evidence suggesting prenatal exposure can increase the expression of both Th1 (T-bet) and Th2 (GATA-3) transcription factors later in life.[15][16] Dexamethasone also has differential effects on regulatory T cells (Tregs), where it may induce apoptosis but has a weaker anti-proliferative effect compared to effector T cells (Teff).[17]

Effects on Cytokine Production

Dexamethasone is a potent inhibitor of cytokine synthesis in activated T cells.[12] This effect is a cornerstone of its anti-inflammatory action and is mediated largely through the genomic pathway by repressing the transcription of cytokine genes. The production of a wide range of T cell-derived cytokines is significantly reduced, including:

-

Pro-inflammatory cytokines: Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[9][12]

The inhibition of IL-2 is particularly critical, as IL-2 is the primary T cell growth factor required for clonal expansion.[5][18] By suppressing the production of TCGF (IL-2) mRNA, dexamethasone effectively halts the autocrine and paracrine signaling necessary for a robust T cell response.[18]

Induction of Apoptosis

Dexamethasone can induce apoptosis, or programmed cell death, in T lymphocytes, which is a key mechanism for depleting T cell populations.[1][19] This effect is particularly pronounced in resting or G0/G1 phase T cells, while actively proliferating T cells exhibit relative resistance.[20]

The susceptibility to dexamethasone-induced apoptosis is closely linked to the expression levels of the anti-apoptotic protein Bcl-2.[20] Resting T cells with low levels of Bcl-2 are sensitive, whereas proliferating T cells with high Bcl-2 expression are protected.[20] The apoptotic pathway induced by glucocorticoids is considered an "intrinsic" pathway, involving the activation of pro-apoptotic Bcl-2 family members (like Puma and Bim) and subsequent mitochondrial-mediated caspase activation.[1][2] This process requires the GR and involves the transcription of pro-apoptotic genes.[1]

Caption: Dexamethasone induces apoptosis in resting T cells via the intrinsic pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of dexamethasone on T cell functions.

Table 1: Effects of Dexamethasone on T Cell Cytokine Production

| Cytokine | Cell Type | Dexamethasone Concentration | Fold Reduction / Inhibition | Reference |

|---|---|---|---|---|

| IL-2 | MT103-activated PBMC | 1-3 x 10⁻⁷ M | 3.5-fold (median) | [12] |

| TNF-α | MT103-activated PBMC | 1-3 x 10⁻⁷ M | 5-fold (median) | [12] |

| IFN-γ | MT103-activated PBMC | 1-3 x 10⁻⁷ M | 1.9-fold (median) | [12] |

| IL-6 | MT103-activated PBMC | 1-3 x 10⁻⁷ M | 16-fold (median) | [12] |

| IL-4 | MT103-activated PBMC | 1-3 x 10⁻⁷ M | 13-fold (median) | [12] |

| IL-10 | MT103-activated PBMC | 1-3 x 10⁻⁷ M | 1.6-fold (median) | [12] |

| IFN-γ | CD3/CD28-stimulated PBMC | 1.2 µg/mL | 58-61% reduction in total production | [21][22] |

| IFN-γ | Con-A stimulated PBMC | 10⁻⁴ M | Significant inhibition | [9] |

| IL-6 | Con-A stimulated PBMC | 10⁻⁴ M | Significant inhibition | [9] |

| IL-10 | Con-A stimulated PBMC | 10⁻⁴ M | Significant inhibition |[9] |

Table 2: Effects of Dexamethasone on T Cell Proliferation and Apoptosis

| Parameter | Cell Type / Condition | Dexamethasone Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Proliferation | Con-A stimulated PBMC | 10⁻⁸ - 10⁻⁴ M | Dose-dependent inhibition | [9] |

| Proliferation | MT103-activated T cells | 3 x 10⁻⁷ M | Marginal effect / one less cell cycle | [12] |

| Cell Cycle Entry | Stimulated healthy donor T cells | Not specified | Significantly reduced entry into cell cycle | [11] |

| Apoptosis | Resting human T cell clones | Not specified | Induces apoptosis | [20] |

| Apoptosis | Proliferating human T cell clones | Not specified | Resistant to apoptosis | [20] |

| Apoptosis | Regulatory T cells (Tregs) | Not specified | Dose and time-dependent apoptosis |[17] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to assess the effects of dexamethasone on T cells.

T Cell Proliferation Assay (CFSE-based)

This protocol is used to measure the inhibition of T cell proliferation by dexamethasone.

-

Objective: To quantify the number of cell divisions T cells undergo in the presence or absence of dexamethasone.

-

Methodology:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, use purified T cells.[23]

-

CFSE Labeling: Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate. Quench the staining reaction with complete culture medium.[23]

-

Cell Culture: Plate CFSE-labeled cells in a 96-well plate. Pre-incubate cells with varying concentrations of dexamethasone (e.g., 10⁻⁹ to 10⁻⁶ M) for 1-24 hours.[12]

-

Stimulation: Add T cell activators, such as anti-CD3/CD28 antibodies or beads, to stimulate proliferation.[23]

-

Incubation: Culture the cells for 3-5 days at 37°C and 5% CO₂.

-

Flow Cytometry Analysis: Harvest cells and analyze on a flow cytometer. With each cell division, the CFSE fluorescence intensity halves, allowing for the quantification of proliferation.

-

Caption: Workflow for assessing T cell proliferation using CFSE staining.

Cytokine Production Analysis (ELISpot/ELISA)

These protocols are used to measure the effect of dexamethasone on the secretion of specific cytokines.

-

Objective: To quantify the amount of cytokine (e.g., IFN-γ, IL-2) produced by T cells.

-

Methodology (ELISpot):

-

Plate Coating: Coat ELISpot plates with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: Isolate and plate PBMCs or T cells onto the pre-coated plates.[21]

-

Treatment and Stimulation: Add various concentrations of dexamethasone to the wells, followed by a T cell stimulus (e.g., CD3/CD28 antibodies).[21]

-

Incubation: Incubate overnight to allow cytokine secretion and capture.[21]

-

Detection: Wash the plates and add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.

-

Development: Add a substrate that produces an insoluble colored spot for each cytokine-secreting cell.

-

Analysis: Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of cytokine-producing cells.[21][22]

-

-

Methodology (ELISA):

-

Cell Culture: Culture PBMCs or T cells with a stimulus in the presence or absence of dexamethasone for a set period (e.g., 8-24 hours).[12]

-

Supernatant Collection: Centrifuge the culture plates and collect the cell-free supernatant.

-

ELISA Procedure: Perform a standard sandwich ELISA on the supernatants using matched antibody pairs to quantify the concentration of the desired cytokine.[9]

-

Analysis of T Cell Surface Markers and Intracellular Proteins

This protocol is used to assess changes in protein expression, such as activation markers or transcription factors.

-

Objective: To measure the expression of proteins like CD69, CD25, CTLA-4, or FOXP3.

-

Methodology (Flow Cytometry):

-

Cell Culture: Culture T cells with a stimulus and dexamethasone as described previously.[12]

-

Surface Staining: Harvest cells and wash with PBS. Incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8, CD25, CTLA-4) for 30 minutes at 4°C.[12]

-

Fixation and Permeabilization (for intracellular targets): If staining for intracellular proteins (e.g., FOXP3, Ki67), fix the cells with a fixation buffer, then permeabilize them with a permeabilization buffer.

-

Intracellular Staining: Add fluorochrome-conjugated antibodies against the intracellular target and incubate.

-

Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

-

Conclusion

Dexamethasone sodium sulfate, through its active form dexamethasone, is a powerful modulator of T cell immunity. Its immunosuppressive effects are comprehensive, beginning with the rapid inhibition of TCR signaling and extending to the genomic repression of genes essential for T cell proliferation, differentiation, and effector function. By significantly reducing the production of key cytokines like IL-2 and IFN-γ, and by inducing apoptosis in specific T cell populations, dexamethasone effectively curtails the adaptive immune response. A thorough understanding of these intricate mechanisms, supported by robust quantitative data and standardized protocols, is essential for optimizing its clinical use and for the development of novel immunomodulatory therapies.

References

- 1. Glucocorticoids in T cell apoptosis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]

- 3. Dexamethasone and Dexamethasone Phosphate: Effect on DMPC Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid signaling: a nongenomic mechanism for T-cell immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexamethasone inhibits the early steps of antigen receptor signaling in activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoids attenuate T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone-induced immunosuppression: mechanisms and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The effect of dexamethasone on polyclonal T cell activation and redirected target cell lysis as induced by a CD19/CD3-bispecific single-chain antibody construct - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effects of dexamethasone on intracellular expression of Th17 cytokine interleukin 17 in asthmatic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effects of dexamethasone on expression of Th17 transcription factor RORgammat mRNA in experimental asthma mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cross-fostering increases TH1/TH2 expression in a prenatal dexamethasone exposure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cross-Fostering Increases Th1/Th2 Expression in a Prenatal Dexamethasone Exposure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulatory and effector T-cells are differentially modulated by Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dexamethasone-mediated inhibition of human T cell growth factor and gamma-interferon messenger RNA. | Scilit [scilit.com]

- 19. Apoptosis: mode of cell death induced in T cell leukemia lines by dexamethasone and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dexamethasone induces apoptosis in human T cell clones expressing low levels of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro-Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Dexamethasone Sodium Phosphate: A Technical Guide to its Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) sodium phosphate (B84403) is a synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, and detailed mechanisms of action. It delves into the genomic and non-genomic signaling pathways modulated by dexamethasone, supported by quantitative data from various in vitro and in vivo studies. Detailed protocols for key experimental assays are provided to facilitate further research and development. This document aims to serve as an in-depth resource for professionals in the fields of pharmacology, immunology, and drug development.

Introduction

Dexamethasone sodium phosphate is a water-soluble ester of dexamethasone, a potent synthetic member of the glucocorticoid class of steroid hormones.[1] Its enhanced solubility makes it suitable for parenteral administration, allowing for a rapid onset of action in acute conditions requiring corticosteroid therapy.[2] For decades, it has been a cornerstone in the treatment of a wide array of inflammatory and autoimmune disorders, including rheumatoid arthritis, severe allergies, and certain cancers.[3][4] Understanding its molecular interactions and biological activities is crucial for its effective therapeutic use and the development of novel anti-inflammatory agents.

Molecular Structure and Physicochemical Properties

Dexamethasone sodium phosphate is chemically designated as 9-fluoro-11β,17-dihydroxy-16α-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione disodium (B8443419) salt.[2] It is a white or slightly yellow, crystalline powder that is freely soluble in water and hygroscopic.[2]

| Property | Value | Reference |

| Chemical Formula | C22H28FNa2O8P | [1] |

| Molecular Weight | 516.41 g/mol | [1] |

| IUPAC Name | disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | [5] |

| CAS Number | 2392-39-4 | [5] |

| Appearance | White to practically white, exceedingly hygroscopic powder | [1] |

| Solubility | Freely soluble in water | [2] |

| pH of Solution | 7.0 to 8.5 | [1] |

Mechanism of Action and Signaling Pathways

The biological effects of dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[6] The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The genomic pathway is responsible for the majority of the anti-inflammatory and immunosuppressive effects of dexamethasone.[6]

Signaling Cascade:

-

Ligand Binding and Receptor Activation: Dexamethasone, being lipophilic, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and immunophilins.[6] Ligand binding induces a conformational change in the GR, leading to the dissociation of these chaperone proteins.[6]

-

Nuclear Translocation: The activated GR-dexamethasone complex translocates into the nucleus.[6]

-

Gene Regulation: In the nucleus, the complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR-dexamethasone complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]

-

Transrepression: The GR-dexamethasone complex can also repress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] This interference prevents these factors from binding to their DNA targets, thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[5]

-

Non-Genomic Pathway

Dexamethasone can also exert rapid, non-genomic effects that are independent of gene transcription. These effects are often mediated by membrane-bound glucocorticoid receptors (mGCRs) or through direct interactions with cytosolic signaling molecules.[7] One notable non-genomic action is the inhibition of T-cell receptor (TCR) signaling. Dexamethasone has been shown to interfere with the early steps of the signal transduction cascade initiated by TCR cross-linking, thereby contributing to its immunosuppressive effects.[8]

Biological Activity and Quantitative Data

Dexamethasone exhibits potent anti-inflammatory and immunosuppressive activities, which have been quantified in numerous studies.

Anti-inflammatory Activity

The anti-inflammatory effects of dexamethasone are largely due to its ability to inhibit the production of pro-inflammatory mediators.

| Parameter | Value | Assay System | Reference |

| Glucocorticoid Receptor Binding Affinity (Ki) | 6.7 nM | Radioligand Binding Assay | [5] |

| IC50 for Glucocorticoid Receptor | 38 nM | Cell-based Assay | [5] |

| IC50 for IL-6 Inhibition | ~0.5 x 10-8 M | LPS-stimulated peripheral blood mononuclear cells (PBMCs) | [6] |

| IC50 for TNF-α Inhibition | Varies (e.g., significant inhibition at 10-6 M) | LPS-stimulated RAW 264.7 macrophages | [9] |

| Inhibition of IL-1β, IL-6, and IL-1Ra production | Almost complete inhibition at 100nM | SARS-CoV-2-stimulated PBMCs | [10] |

Immunosuppressive Activity

Dexamethasone's immunosuppressive effects are characterized by its impact on various immune cells, particularly lymphocytes.

| Parameter | Effect | Assay System | Reference |

| Lymphocyte Proliferation | Dose-dependent inhibition | Concanavalin-A stimulated PBMCs | [11] |

| T-cell Differentiation | Blocks differentiation of naïve T-cells into effector memory T-cells | αCD3/CD80 stimulated human T-cells | [12] |

| Neutrophil Migration | Suppression | In vivo models | [13] |

Experimental Protocols

Glucocorticoid Receptor Binding Assay

Principle: This competitive binding assay measures the affinity of dexamethasone for the glucocorticoid receptor by assessing its ability to displace a radiolabeled glucocorticoid.[1]

Methodology:

-

Cell Culture and Lysate Preparation: Culture cells expressing the glucocorticoid receptor (e.g., A549 cells) to confluency. Harvest the cells and prepare a cytosolic extract through homogenization and subsequent ultracentrifugation.[1]

-

Binding Reaction: In a 96-well plate, incubate a constant concentration of the cytosolic extract and a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) with increasing concentrations of unlabeled dexamethasone. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).[1]

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[1]

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each well to adsorb the free radioligand. Centrifuge the plate to pellet the charcoal.[1]

-

Quantification: Transfer the supernatant containing the bound radioligand to a scintillation vial and measure the radioactivity using a liquid scintillation counter.[1]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of dexamethasone to determine the IC50 or Ki value.[1]

Lymphocyte Proliferation Assay (CFSE-based)

Principle: This assay measures the inhibition of T-cell proliferation by dexamethasone using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a Ficoll-Paque density gradient.

-

CFSE Labeling: Resuspend the PBMCs in PBS and incubate with CFSE dye at 37°C. Quench the labeling reaction with fetal bovine serum.

-

Cell Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well plate and treat with various concentrations of dexamethasone.

-

Stimulation: Stimulate the T-cells to proliferate using T-cell activation reagents such as anti-CD3/CD28 antibodies or beads. Include unstimulated and stimulated controls.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence intensity of the lymphocyte population using a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population and analyze the CFSE histograms. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity. Quantify the percentage of divided cells and the proliferation index to determine the inhibitory effect of dexamethasone.

NF-κB Reporter Assay

Principle: This assay quantifies the inhibitory effect of dexamethasone on NF-κB transcriptional activity using a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: After transfection, treat the cells with different concentrations of dexamethasone for a specified period. Subsequently, stimulate NF-κB activity with an appropriate agonist (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the dexamethasone concentration to determine the IC50 for NF-κB inhibition.

Conclusion

Dexamethasone sodium phosphate is a powerful anti-inflammatory and immunosuppressive agent with a well-defined molecular structure and a complex mechanism of action. Its therapeutic efficacy stems from its ability to modulate genomic and non-genomic signaling pathways, primarily through the glucocorticoid receptor, leading to the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory processes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted activities of this important corticosteroid and to explore novel therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry analysis of glucocorticoid receptor expression and binding in steroid-sensitive and steroid-resistant patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]

- 11. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dexamethasone-induced immunosuppression: mechanisms and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Pharmacodynamics of Dexamethasone Sodium Phosphate in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and immune-mediated disorders.[1][2][3] Its sodium phosphate (B84403) form is a water-soluble ester prodrug, which is rapidly converted to the active dexamethasone in the body.[4] This guide provides a comprehensive overview of the pharmacodynamics of dexamethasone sodium phosphate in various preclinical animal models, offering insights into its mechanisms of action, efficacy across different disease states, and the experimental protocols used for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and interpretation of preclinical studies involving dexamethasone.

Core Pharmacodynamic Mechanisms of Action

Dexamethasone exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Mechanisms:

-

Transactivation: Upon binding to dexamethasone, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as lipocortin-1 and interleukin-1 receptor antagonist (IL-1ra).[5]

-

Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5][6] This leads to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[2][5][6][7]

Non-Genomic Mechanisms: These are rapid effects that do not involve gene transcription and are mediated by membrane-bound GRs or cytosolic GRs interacting with signaling molecules.

Below is a diagram illustrating the primary signaling pathway of dexamethasone.

Caption: Dexamethasone Genomic Signaling Pathway.

Pharmacodynamics in Key Therapeutic Areas

Inflammation and Autoimmune Disorders

Dexamethasone is extensively studied in animal models of inflammatory and autoimmune diseases, such as rheumatoid arthritis.

Quantitative Data Summary: Anti-Inflammatory Effects

| Animal Model | Species/Strain | Dexamethasone Dose & Route | Key Pharmacodynamic Effects | Reference |

| Adjuvant-Induced Arthritis | Lewis Rats | 0.225 & 2.25 mg/kg, IM | Dose-dependent reduction in paw edema.[1] | [1] |

| Collagen-Induced Arthritis | Lewis Rats | 2.25 mg/kg, SC | Significant reduction in paw edema.[1] | [1] |

| LPS-Induced Inflammation | Wistar Rats | 0.005 - 2.25 mg/kg, SC | Dose-dependent inhibition of TNF-α, IL-6, and nitric oxide production.[2][8] | [2][8] |

| Carrageenan-Induced Paw Edema | Dogs | 0.25 mg/animal, Oral | Significant reduction in exudate volume and PGE2 concentration.[9] | [9] |

| LPS-Induced Cytokine Storm | Mice | 0.5, 1.5, & 5 mg/kg, PO | Dose-dependent reduction in serum TNF-α and IL-6 levels; improved survival.[10] | [10] |

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

This is a widely used model that mimics some aspects of human rheumatoid arthritis.[11][12]

-

Animals: Male Lewis rats are typically used due to their susceptibility to this model.[13]

-

Induction: Arthritis is induced by a single intradermal injection of 0.5 mg heat-killed Mycobacterium tuberculosis suspended in 0.05 mL of paraffin (B1166041) oil at the base of the tail.[13]

-

Disease Development: Severe arthritis typically appears in the paws between days 12 to 14 after the injection and can persist for several weeks.[12]

-

Treatment: Dexamethasone sodium phosphate is administered (e.g., subcutaneously or intramuscularly) at various doses, often starting at the onset of clinical signs.

-

Endpoints:

-

Paw Volume: Measured using a plethysmometer to quantify edema.[11]

-

Arthritis Score: Visual scoring of joint inflammation, swelling, and redness.[12]

-

Histopathology: Examination of joint tissues for inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarkers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or joint tissue.

-

Caption: Experimental Workflow for Adjuvant-Induced Arthritis Model.

Allergic and Respiratory Disorders

Dexamethasone's efficacy in allergic asthma is modeled in animals by sensitizing them to an allergen, commonly ovalbumin (OVA).

Quantitative Data Summary: Effects in Allergic Asthma Models

| Animal Model | Species/Strain | Dexamethasone Dose & Route | Key Pharmacodynamic Effects | Reference |

| OVA-Induced Allergic Asthma | BALB/c Mice | 10 mg% nebulized, 2x/day | Eliminated airway hyperresponsiveness; reduced airway inflammation and mucus production. | |

| OVA-Induced Allergic Asthma | C57BL/6 Mice | Intraperitoneal injection | Significantly inhibited inflammatory cell infiltration, mucus secretion, and goblet cell proliferation.[14] | [14] |

| OVA-Induced Allergic Asthma | Mice | Intraperitoneal injection | Reduced levels of IL-1β, IL-18, IL-5, and IL-17 in bronchoalveolar lavage fluid (BALF).[14] | [14] |

| OVA-Induced Asthma | Mice | 0.1 mg/kg, Intranasal | In combination with azelastine, improved lung inflammation and reduced allergen-specific IgE and IgG1.[15] | [15] |

Experimental Protocol: Murine Model of Allergic Asthma

-

Animals: BALB/c or C57BL/6 mice are commonly used.[14]

-

Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.

-

Treatment: Dexamethasone is typically administered before the OVA challenge, via routes such as intraperitoneal injection or inhalation.[16]

-

Endpoints:

-

Airway Hyperresponsiveness (AHR): Measured in response to a bronchoconstrictor like methacholine.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Cell counts (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13) are determined.[14]

-

Lung Histology: Sections are stained with H&E for inflammation and PAS for mucus production.[14]

-

Serum Immunoglobulins: Measurement of OVA-specific IgE and IgG1 levels.

-

Dexamethasone has been shown to alleviate allergic airway inflammation by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the levels of IL-1β and IL-18.[14]

Caption: Dexamethasone Inhibition of the NLRP3 Inflammasome Pathway.

Oncology

In oncology, dexamethasone is used both as an anti-cancer agent and as supportive care to manage side effects of chemotherapy.[17] Its pharmacodynamics in cancer models are complex and can be context-dependent.

Quantitative Data Summary: Anti-Cancer Effects

| Animal Model | Cancer Type | Dexamethasone Regimen | Key Pharmacodynamic Effects | Reference |

| Pancreatic Cancer Xenograft (PDX) | NOD/SCID Mice | - | Inhibitory effect on tumor growth with a potency factor of 4.67 L/mg.[18] | [18] |

| Pancreatic Cancer Xenograft (PANC-1) | BALB/c Nude Mice | - | Inhibitory effect on tumor growth with a potency factor of 3.14 L/mg.[18] | [18] |

| Breast Cancer Xenograft | Nude Mice | 8 mg/kg, Oral | Characterized anti-cancer effect in a PK/PD model.[19] | [19] |

| Prostate Cancer Xenograft (DU145) | Athymic Nude Mice | 1 µ g/mouse , 3x/week, SC | Mean tumor volume reduced from 731 mm³ to 333 mm³.[17] | [17] |

| Breast Cancer (4T1 Syngeneic) | Mice | Pretreatment | Enhanced the therapeutic effect of adriamycin, leading to almost complete inhibition of tumor growth.[6] | [6] |

Experimental Protocol: Xenograft Tumor Model

-

Animals: Immunocompromised mice (e.g., nude, SCID) are used to prevent rejection of human tumor cells.[18][19]

-

Tumor Implantation: Human cancer cell lines (e.g., PANC-1, DU145) are injected subcutaneously into the flank of the mice.[17][18]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Dexamethasone is administered through various routes (oral, subcutaneous, intraperitoneal) at specified doses and schedules.[17][19]

-

Endpoints:

-

Tumor Volume: Measured periodically with calipers.

-

Tumor Weight: Measured at the end of the study.

-

Biomarker Analysis: Immunohistochemistry or western blotting of tumor tissue to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Plasma concentrations of dexamethasone are correlated with tumor growth inhibition to establish a quantitative relationship.[18][19]

-

Dexamethasone can also act as a chemosensitizer, enhancing the efficacy of other anti-cancer drugs like adriamycin and gemcitabine.[6][20] This may involve modulation of cytokine expression within the tumor microenvironment and increased drug accumulation in the tumor.[6]

Sepsis and Systemic Inflammation

In models of sepsis, the timing and dose of dexamethasone are critical to its efficacy.

Quantitative Data Summary: Effects in Sepsis Models

| Animal Model | Species/Strain | Dexamethasone Dose & Route | Key Pharmacodynamic Effects | Reference |

| Fecal Slurry Polymicrobial Sepsis | Rats | 0.2 mg/kg | Improved survival in a severe sepsis model when administered early.[21] | [21] |

| Fecal Slurry Polymicrobial Sepsis | Rats | 0.2 mg/kg | Decreased levels of IL-6, IL-10, and TNF-α.[21] | [21] |

| LPS-Induced Sepsis | Mice | 5 mg/kg, PO (early) | Significantly reduced serum TNF-α and IL-6; improved survival.[10] | [10] |

Early treatment with an optimal dose of dexamethasone (e.g., 0.2 mg/kg in rats) can improve outcomes in severe sepsis models, whereas it may not provide a survival benefit in moderate or late-phase sepsis.[21]

Conclusion

Preclinical animal models are indispensable for elucidating the complex pharmacodynamics of dexamethasone sodium phosphate. The data summarized in this guide demonstrate its potent anti-inflammatory, immunosuppressive, and anti-cancer effects across a range of models. The detailed experimental protocols and pathway diagrams provide a framework for designing and interpreting future studies. A thorough understanding of these preclinical findings is crucial for the continued development and optimization of dexamethasone-based therapies in clinical practice.

References

- 1. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. Dexamethasone and dexamethasone-phosphate entry into perilymph compared for middle ear applications in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Delayed Delivery of Dexamethasone-21-Phosphate via Subcutaneous Microdialysis Implants on Macrophage Activation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dexamethasone as a chemosensitizer for breast cancer chemotherapy: potentiation of the antitumor activity of adriamycin, modulation of cytokine expression, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effect of dexamethasone tablets orally administered in dogs determined by the tissue chamber model - MedCrave online [medcraveonline.com]

- 10. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chondrex.com [chondrex.com]

- 13. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dexamethasone alleviate allergic airway inflammation in mice by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dexamethasone attenuates airway inflammation in mouse models with allergic asthma [journal11.magtechjournal.com]

- 17. benchchem.com [benchchem.com]

- 18. Pharmacokinetic/Pharmacodynamic Modeling of the Anti-Cancer Effect of Dexamethasone in Pancreatic Cancer Xenografts and Anticipation of Human Efficacious Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Time-dependent pharmacokinetics of dexamethasone and its efficacy in human breast cancer xenograft mice: a semi-mechanism-based pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dexamethasone enhances the antitumor efficacy of Gemcitabine by glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Dexamethasone Sodium Phosphate: A Technical Guide to its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely utilized for its profound anti-inflammatory and immunosuppressive properties. A primary mechanism underlying these effects is the modulation of cytokine production, critical signaling molecules that orchestrate the immune response. This technical guide provides an in-depth analysis of the effects of dexamethasone sodium phosphate (B84403) on cytokine synthesis, offering a comprehensive resource for researchers and professionals in drug development. The guide details the molecular mechanisms of action, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these effects, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Dexamethasone, often administered as the water-soluble prodrug dexamethasone sodium phosphate, exerts its pharmacological effects by binding to the glucocorticoid receptor (GR). This interaction leads to a cascade of genomic and non-genomic events that ultimately alter the expression of a wide array of genes, including those encoding cytokines. The net effect is a potent suppression of pro-inflammatory cytokines and, in some contexts, an enhancement of anti-inflammatory cytokine production. Understanding the nuances of these interactions is paramount for the development of targeted anti-inflammatory therapies and for optimizing the clinical use of glucocorticoids.

Molecular Mechanism of Action

The anti-inflammatory effects of dexamethasone are primarily mediated through the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding dexamethasone, the GR translocates from the cytoplasm to the nucleus, where it modulates gene expression through several key mechanisms:

-

Transactivation: The GR homodimer can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. One such protein is IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1][2] By upregulating IκBα synthesis, dexamethasone promotes the sequestration of NF-κB in the cytoplasm, thereby preventing it from activating the expression of pro-inflammatory cytokines.[3][4]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with other transcription factors, most notably NF-κB and Activator Protein-1 (AP-1).[5][6][7] The GR can physically interact with these factors, preventing their binding to their respective DNA response elements and thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][9]

-

Post-transcriptional and Non-genomic Effects: Dexamethasone can also influence cytokine production through mechanisms that do not involve direct gene transcription modulation. These can include effects on mRNA stability and rapid, non-genomic signaling events.

dot

Caption: Dexamethasone Signaling Pathway.

Quantitative Data on Cytokine Inhibition

The inhibitory effect of dexamethasone on cytokine production is dose-dependent and varies depending on the cell type, the stimulus used to induce cytokine production, and the specific cytokine being measured. The following tables summarize quantitative data from several key studies.

Table 1: Effect of Dexamethasone on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Type | Stimulus | Cytokine | Dexamethasone Concentration | % Inhibition (Mean ± SD) or IC50 | Reference |

| Human PBMCs | Concanavalin-A | IL-6 | 10⁻⁶ M | Significant Inhibition | [10] |

| Human PBMCs | Concanavalin-A | IL-10 | 10⁻⁶ M | Significant Inhibition | [10] |

| Human PBMCs | Concanavalin-A | TNF-α | >10⁻⁶ M (in RA patients) | Dose-dependent inhibition | [10] |

| Human PBMCs | Concanavalin-A | IFN-γ | >10⁻⁶ M (in RA patients) | Dose-dependent inhibition | [10] |

| Human PBMCs (from SSc patients) | anti-CD3/CD28 | IL-2, IL-4, IL-6, IL-10, IL-17A, IFN-γ, TNF, IL-1β | 1000 nM | Significant reduction (p < 0.001) | [11] |

| Human PBMCs (from healthy volunteers) | anti-CD3/CD28 | IL-4, IFN-γ, IL-6, IL-10, IL-17A, TNF | 1000 nM | Significant reduction (p = 0.002-0.003) | [11] |

| Human PBMCs | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | TNF-α, IL-6, IL-1β, IL-8 | 100 nM | Significant reduction | [3] |

| Human PBMCs | Tetanus Toxoid | IFN-γ | 10⁻⁸ M | Decreased production | [9] |

| Human PBMCs | Tetanus Toxoid | IL-4, IL-10 | 10⁻⁸ M | Increased production | [9] |

Table 2: Effect of Dexamethasone on Cytokine Production in Whole Blood and Macrophages

| Cell Type/System | Stimulus | Cytokine | Dexamethasone Concentration | % Inhibition or Effect | Reference |

| Human Whole Blood | LPS (3 ng/mL) | IL-6, TNF-α, IL-10 | 1, 10, 100 nM | Dose-dependent inhibition | [12] |

| Human Whole Blood | anti-CD2/anti-CD28 | IFN-γ | 1, 10, 100 nM | Dose-dependent inhibition | [12] |

| Human Whole Blood (from septic patients) | LPS (30 ng/mL) | TNF-α, IL-6, IL-8, IL-10 | 0.01, 0.1, 1, 10 µM | Dose-dependent inhibition | [13] |

| Human Mononuclear Cells (Adults) | LPS | IL-1β, IL-6, TNF-α | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | [8] |

| RAW264.7 Macrophages | LPS (0.1 µg/mL) | TNF-α, IL-6, IL-1β | - | Time-dependent inhibition | [14] |

| Rat Alveolar Macrophages | LPS (1 µg/mL) | TNF-α, IL-12 | 10⁻⁴, 10⁻⁵ M | Downregulation | [15] |

| Rat Alveolar Macrophages | LPS (1 µg/mL) | IL-10, TGF-β | 10⁻⁴, 10⁻⁵ M | Upregulation | [15] |

Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to assess the effect of dexamethasone on cytokine production.

In Vitro Dexamethasone Suppression of Cytokine Production in Human Whole Blood

This assay evaluates the ability of dexamethasone to suppress cytokine production in a physiologically relevant environment.

Materials:

-

Heparinized venous blood from healthy donors.

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

-

Dexamethasone sodium phosphate solution.

-

RPMI 1640 culture medium.

-

96-well cell culture plates.

-

CO₂ incubator.

-

Centrifuge.

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

Procedure:

-

Blood Collection: Draw venous blood into sterile tubes containing heparin as an anticoagulant.

-

Preparation of Reagents:

-

Prepare a stock solution of LPS in sterile, endotoxin-free water or saline. A typical final concentration for stimulation is 1-100 ng/mL.

-

Prepare a stock solution of dexamethasone in sterile phosphate-buffered saline (PBS) or culture medium. Prepare serial dilutions to achieve the desired final concentrations (e.g., 10⁻⁹ to 10⁻⁶ M).

-

-

Assay Setup:

-

In a 96-well plate, add 180 µL of whole blood to each well.

-

Add 20 µL of the appropriate dexamethasone dilution or vehicle control (PBS or medium) to each well.

-

Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

Add 20 µL of LPS solution or vehicle control to each well to a final volume of 220 µL.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours. The optimal incubation time may vary depending on the cytokine of interest.

-

Sample Collection: After incubation, centrifuge the plate at 1500 x g for 10 minutes to pellet the blood cells.

-

Cytokine Measurement: Carefully collect the plasma supernatant and store it at -80°C until analysis. Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

dot

Caption: Whole Blood Cytokine Assay Workflow.

Dexamethasone Treatment of LPS-Stimulated Macrophages

This protocol details the investigation of dexamethasone's effect on cytokine production in a specific immune cell type.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

LPS from E. coli.

-

Dexamethasone sodium phosphate solution.

-

Cell culture plates (6-well or 24-well).

-

CO₂ incubator.

-

Reagents for RNA extraction and quantitative real-time PCR (qPCR) or ELISA kits.

Procedure:

-

Cell Culture: Culture macrophages in complete medium at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

-

Cell Plating: Seed the macrophages into new culture plates at a desired density (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.

-

Dexamethasone Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of dexamethasone or a vehicle control. Pre-incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.

-

Incubation: Incubate the cells for a specified period. For cytokine protein measurement in the supernatant, 6-24 hours is typical. For mRNA analysis, a shorter incubation of 2-6 hours may be optimal.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine measurement by ELISA.

-